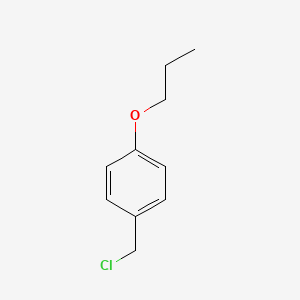

2-(Benzyloxy)-3-chloroaniline

概要

説明

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the mechanism, the products formed, and the yield of the product .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Synthesis of Benzyl Ethers and Esters

Field

Organic Chemistry

Application

2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .

Method

The active reagent is delivered in situ by N-methylation of 2-benzyloxyphenol . The choice of solvent (toluene vs. trifluoro-toluene) affects the reaction .

Results

This method is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

Application

2-(2-Benzyloxy)aryloxazolines undergo a base-induced Wittig rearrangement .

Method

The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base can give either a 3-aminobenzofuran product or an oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .

Results

Further study on this rearrangement has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Synthesis of Sequential Polypeptides

Field

Biochemistry

Application

2-Benzyloxyphenol is used in the synthesis of sequential polypeptides .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The specific results or outcomes obtained were not detailed in the source .

Oxidation of Alkyl Side-Chains

Application

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This is particularly relevant in SN1, SN2, and E1 reactions of benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring .

Method

Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

Results

This oxidative degradation does not occur if the benzylic position is completely substituted .

Synthesis of Benzyl Ethers and Esters

Application

2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

Method

This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Results

Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

Synthesis of 2-(benzyloxy)hydroquinone

Application

2-(Benzyloxy)phenol was used in the synthesis of 2-(benzyloxy)hydroquinone .

Safety And Hazards

将来の方向性

特性

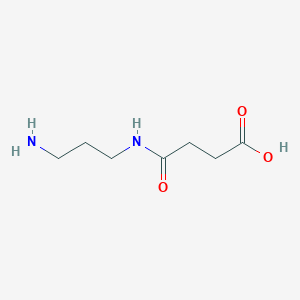

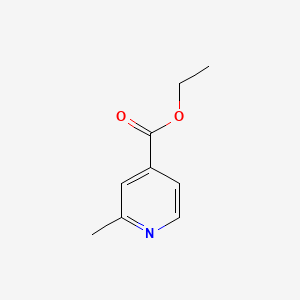

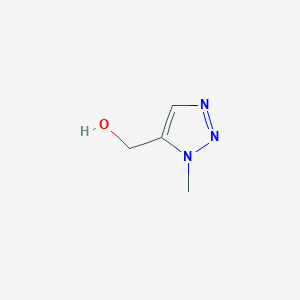

IUPAC Name |

3-chloro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGYYBYROQCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3-chloroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

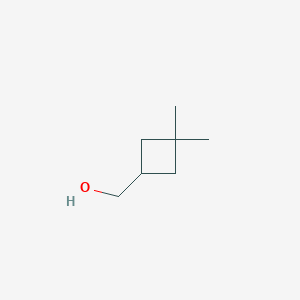

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)